5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-cyclohexyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHMGHUVZZPXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of 1,2,3-Triazole Core: The 1,2,3-triazole core can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. For this compound, 3-bromoaniline can be converted to 3-bromoazide, which then reacts with an alkyne to form the triazole ring.
Amination: The triazole intermediate is then subjected to amination to introduce the amino group at the 5-position.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Huisgen cycloaddition and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anticancer properties . Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, research indicates that the triazole core structure is crucial for its biological activity, allowing it to interfere with cellular pathways associated with cancer progression.
Case Study: Anticancer Activity
- Research Findings : A study demonstrated that 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 12 µM.
- Mechanism : The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death, which is a desirable effect in cancer therapy.
Antimicrobial Research
The compound also exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains highlights its potential in treating infections.
Case Study: Antimicrobial Efficacy
- Research Findings : In vitro tests revealed that the compound showed strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anti-inflammatory Studies
Research has indicated that this compound may also possess anti-inflammatory properties , which could be beneficial in treating inflammatory diseases such as arthritis.
Case Study: Anti-inflammatory Effects
- Research Findings : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
- Mechanism : The anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokines and mediators like TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It inhibits key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Structural Analogues within the 1,2,3-Triazole-4-Carboxamide Class
5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide (Lead 1)
- Substituents : Carbamoylmethyl group at position 1, simple carboxamide at position 3.
- Activity : Inhibits LexA autoproteolysis (IC₅₀ = 32 µM), a key step in bacterial SOS response. Low cytotoxicity and β-turn mimetic properties enhance its suitability as a scaffold .
- Comparison : The absence of a bulky aryl group (e.g., 3-bromophenyl) in Lead 1 may limit cross-species breadth compared to derivatives like the target compound. The cyclohexyl group in the target compound could improve membrane permeability and target engagement .
N-(4-Chlorophenyl)-5-Cyclopropyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Substituents : 4-Methoxyphenyl (position 1), 4-chlorophenyl carboxamide (position 4).
- Activity : Anticancer properties, though specific targets are unspecified. The methoxy group enhances solubility, while the chlorophenyl moiety contributes to hydrophobic interactions .
5-Amino-N-(2,4-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Substituents : 4-Fluorophenyl (position 1), 2,4-dimethoxyphenyl carboxamide (position 4).
- Activity : Selective antiproliferative activity against CNS cancer SNB-75 cells (Growth Percentage [GP] = -27.3%) .
- Comparison : The fluorine atom in this analogue offers electronegativity but less steric bulk than bromine. The target compound’s cyclohexyl group may enhance metabolic stability compared to aromatic carboxamides .
Pyrazole-Based Analogues
5-Amino-1-(3-Bromophenyl)-1H-Pyrazole-4-Carboxamide
- Structure : Pyrazole core instead of triazole, 3-bromophenyl at position 1.
- Activity: Not explicitly stated, but pyrazole derivatives are known for kinase inhibition and antimicrobial activity .
Key Structural and Activity Trends
Biological Activity
5-Amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer therapy, antimicrobial research, and anti-inflammatory studies.
Chemical Structure and Properties
The compound features a 1,2,3-triazole core, which is known for its biological significance. The presence of a bromine atom at the 3-position of the phenyl ring and a cyclohexyl group enhances its lipophilicity and potentially improves bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | 5-amino-1-(3-bromophenyl)-N-cyclohexyltriazole-4-carboxamide |
| Molecular Weight | 364.24 g/mol |
| CAS Number | 1032227-70-5 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds in the triazole series showed potent inhibition of cell proliferation in various cancer cell lines. Notably, one compound from this series exhibited submicromolar activity (pEC50 > 6) against Trypanosoma cruzi, the causative agent of Chagas' disease, highlighting its potential as an antiprotozoal agent as well .
Case Study: Chagas Disease Treatment
In a phenotypic high-content screening against T. cruzi, the compound showed significant suppression of parasite burden in mouse models, indicating its potential as a new therapeutic agent for Chagas disease .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antibacterial properties. For instance, it has been tested against various pathogens and demonstrated effective inhibition comparable to standard antibiotics.
Table: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 40 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promise in anti-inflammatory studies. It has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the triazole ring may interact with specific biological targets involved in cell proliferation and inflammation pathways.
Q & A
Basic: What are the recommended synthesis and purification methods for 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves a Huisgen cycloaddition between an azide and alkyne precursor, followed by functionalization of the triazole core. Key steps include:
- Cycloaddition : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring under inert conditions .
- Substituent Introduction : Introduce the 3-bromophenyl group via nucleophilic substitution or Suzuki coupling for regioselective positioning .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using DCM/hexane) to achieve >95% purity. Monitor progress via TLC and HPLC .
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR to verify substituent positions and cyclohexyl group conformation .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~407.2 g/mol) and detect isotopic patterns from bromine .
- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve steric effects of the 3-bromophenyl group. WinGX/ORTEP can visualize anisotropic displacement ellipsoids .
Basic: What in vitro assays are used for initial biological screening?
Methodological Answer:
Prioritize enzyme- and cell-based assays:
- Kinase Inhibition : Screen against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays to quantify IC values .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include controls for solvent effects .
- Selectivity Profiling : Compare activity against non-target enzymes (e.g., carbonic anhydrase) to assess specificity .
Advanced: How can researchers elucidate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
Combine biochemical and computational tools:
- Kinase Binding Assays : Perform surface plasmon resonance (SPR) or ITC to measure binding affinity () and kinetics .
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Validate with mutagenesis (e.g., ATP-binding site residues) .
- Phosphoproteomics : Treat cells and analyze phosphorylation changes via LC-MS/MS to identify downstream targets .
Advanced: How can low aqueous solubility be addressed in pharmacokinetic studies?
Methodological Answer:
Optimize formulation through:
- Prodrug Design : Introduce phosphate or PEGylated groups to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability. Characterize particle size (DLS) and drug release (dialysis) .
- Co-solvent Systems : Test DMSO/PBS or cyclodextrin-based solutions for in vivo compatibility .
Advanced: How should contradictory data on substituent effects be analyzed?
Methodological Answer:
Address discrepancies via:
- SAR Studies : Compare 3-bromophenyl vs. 4-bromophenyl analogs in identical assays. Note positional effects on steric hindrance and π-π stacking .
- Crystallographic Analysis : Resolve binding modes using co-crystallized kinase complexes. SHELXD/SHELXE can refine electron density maps .
- Assay Reproducibility : Standardize conditions (e.g., ATP concentration, pH) across labs to minimize variability .
Advanced: What in vivo models are suitable for toxicity and efficacy testing?
Methodological Answer:
Prioritize orthotopic or PDX models:
- Acute Toxicity : Dose mice (10–100 mg/kg, IV/IP) and monitor organ histopathology and serum biomarkers (ALT, creatinine) .
- Xenograft Studies : Implant human cancer cells (e.g., HCT-116) in nude mice. Measure tumor volume and metastasis via bioluminescence .
- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma/tissue samples to calculate , , and AUC .
Advanced: Are there synergistic effects when combined with other therapeutics?
Methodological Answer:
Screen combinations using:
- Combinatorial Index (CI) : Calculate via Chou-Talalay method in cell lines. Example: Pair with checkpoint inhibitors (e.g., anti-PD-1) to enhance T-cell activation .
- Transcriptomic Profiling : Use RNA-seq to identify pathways upregulated in monotherapy vs. combination .
Advanced: How is X-ray crystallography applied to study ligand-protein interactions?
Methodological Answer:
Follow these steps:
- Co-crystallization : Mix the compound with purified kinase (e.g., PDB ID 1XKK) in sitting-drop vapor diffusion trials .
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) datasets.
- Refinement : SHELXL for anisotropic B-factors and TLS parameterization. Validate with R-free .
Advanced: What strategies identify off-target effects in proteomic studies?
Methodological Answer:
Implement high-throughput screening:
- Affinity Proteomics : Use immobilized compound pull-downs with MS/MS to identify binding partners .
- CRISPR-Cas9 Screens : Knock out suspected off-targets (e.g., cytochrome P450 enzymes) and assess viability .
- Thermal Shift Assays : Monitor protein melting curves (DSF) to detect stabilization/destabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
